What are the physical and chemical properties of Methylguanidine hydrochloride?
What are the physical and chemical properties of Methylguanidine hydrochloride?
An In-Depth Technical Guide to the Physical and Chemical Properties of Methylguanidine Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction: Understanding Methylguanidine Hydrochloride
Methylguanidine is an endogenous metabolite and a product of protein catabolism, first identified as a uremic toxin that accumulates in individuals with renal failure.[1] In its salt form, methylguanidine hydrochloride, it serves as a versatile and important building block in synthetic chemistry. Its unique structural and electronic properties make it a valuable precursor in the development of novel therapeutic agents and advanced materials.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of methylguanidine hydrochloride, offering field-proven insights into its synthesis, analysis, and handling for research and development applications.
Compound Identification and Structure
Accurate identification is the foundation of all scientific work. Methylguanidine hydrochloride is well-characterized by standard chemical identifiers.
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Chemical Name (IUPAC): 2-methylguanidine;hydrochloride[4][5]
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Common Synonyms: 1-Methylguanidine hydrochloride, Methylguanidine HCl, N-Methylguanidine hydrochloride[5]
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Molecular Formula: C₂H₈ClN₃[4]
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Molecular Weight: 109.56 g/mol [4]
The structure consists of a planar guanidinium cation, where one of the amino groups of guanidine is substituted with a methyl group. The positive charge is delocalized across the central carbon and three nitrogen atoms through resonance, which accounts for its stability.
Caption: Structure of Methylguanidine Hydrochloride.
Physicochemical Properties
The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions. Methylguanidine hydrochloride is a white to off-white crystalline solid that is notably hygroscopic, readily absorbing moisture from the atmosphere.[2][6] This property necessitates stringent storage conditions to ensure sample integrity.
Table 1: Summary of Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [2][6] |
| Melting Point | 121-124 °C | [7][8] |
| Solubility | ||
| Water | Soluble (reported values range from 50 to 250 mg/mL) | [2][3][6] |
| DMSO | Slightly Soluble | [7][8] |
| Methanol | Slightly Soluble | [7][8] |
| Hygroscopicity | Hygroscopic | [2][6] |
Expertise in Handling & Storage
Causality: The hygroscopic nature of methylguanidine hydrochloride is due to the polar guanidinium group and the chloride counter-ion, which readily form hydrogen bonds with water molecules. Exposure to ambient air can lead to clumping, degradation, and inaccuracies in weighing.
Self-Validating Protocol: To maintain the compound's integrity, a self-validating storage system is essential.
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Primary Storage: Store in a tightly sealed container in a freezer at -20°C.[7][8]
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Inert Atmosphere: For long-term storage or for use as an analytical standard, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.[9]
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Handling: Before use, allow the container to equilibrate to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid when the container is opened.
Chemical Properties and Reactivity
The chemical behavior of methylguanidine hydrochloride is dominated by the high basicity of the guanidine group.
Basicity and pKa
The guanidine functional group is one of the strongest organic bases. This is due to the exceptional stability of its protonated form, the guanidinium ion, where the positive charge is delocalized across three nitrogen atoms via resonance. The free base, methylguanidine, has a predicted pKa of its conjugate acid (the methylguanidinium ion) of approximately 12.78 .
Implications for Researchers:
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At physiological pH (~7.4), methylguanidine exists almost exclusively as the protonated methylguanidinium cation.[2]
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In synthetic reactions, a very strong base (e.g., sodium hydroxide, alkoxides) is required to deprotonate the hydrochloride salt to generate the free methylguanidine base in situ.
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Its high basicity makes it a strong nucleophile and a useful catalyst in certain organic transformations.
Reactivity and Stability
Methylguanidine hydrochloride is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong reducing agents. In biological systems, it can be hydrolyzed by the enzyme methylguanidinase to yield methylamine and urea.[6]
Synthesis and Analysis
Synthetic Protocol: From Dicyandiamide
A common and efficient method for preparing guanidine salts is the reaction of dicyandiamide with an appropriate ammonium salt via thermal fusion.[10][11] This method avoids harsh reagents and provides good yields.
Caption: General workflow for the synthesis of Methylguanidine HCl.
Step-by-Step Methodology:
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Reagent Preparation: Intimately mix dicyandiamide (1.0 mole equivalent) and methylammonium chloride (2.0-2.2 mole equivalents) in a mortar and pestle.
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Reaction Setup: Transfer the powdered mixture to a round-bottomed flask equipped with a reflux condenser (to prevent sublimation) or an air condenser. Place the flask in an oil bath.
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Thermal Reaction: Heat the oil bath to 160-170°C. The mixture will melt, and the reaction will proceed. Maintain this temperature for 2-3 hours. The melt may solidify as the product forms.[12]
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Expert Insight: The use of two equivalents of the ammonium salt ensures the complete conversion of dicyandiamide into two equivalents of the corresponding guanidine salt.[12]
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Work-up: Allow the reaction vessel to cool to room temperature. The crude product will be a solid cake.
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Purification: a. Add a minimal amount of hot water or ethanol to dissolve the crude product. b. Filter the hot solution to remove any insoluble byproducts (e.g., ammeline).[12] c. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. d. Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent. e. Dry the purified methylguanidine hydrochloride crystals under vacuum.
Analytical Protocol: Quality Control by RP-HPLC
To ensure purity, a robust analytical method is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method for quantifying methylguanidine hydrochloride.
Caption: Workflow for QC analysis of Methylguanidine HCl by HPLC.
Step-by-Step Methodology:
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Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
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Mobile Phase Preparation: Prepare a mobile phase of Methanol:Water (60:40 v/v). Filter through a 0.45 µm membrane and degas thoroughly.[13]
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Expert Insight: Guanidine compounds can be highly polar. If peak shape is poor (tailing), adding an ion-pairing agent (e.g., 5 mM sodium heptanesulfonate) or a buffer (e.g., 20 mM phosphate buffer at pH 3.0) to the aqueous portion of the mobile phase can significantly improve chromatography.
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Standard Preparation: Accurately weigh and dissolve methylguanidine hydrochloride reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution for a calibration curve.
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Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration within the calibration range.
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Chromatographic Conditions:
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Analysis: Inject a blank (mobile phase), followed by the standard solutions and the sample solution.
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Quantification: Calculate the purity or concentration of the sample by comparing its peak area to the calibration curve generated from the reference standards.
Applications in Research and Development
Methylguanidine hydrochloride is more than a simple chemical; it is an enabling tool in several advanced research areas.
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Drug Discovery (Neurodegenerative Disease): It is a key starting material for the synthesis of biaryl derivatives that act as inhibitors of Beta-secretase 1 (BACE1).[3][14] BACE1 is a primary therapeutic target in Alzheimer's disease research, as it is involved in the production of amyloid-β peptides.
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Materials Science: The compound is utilized in creating advanced functional materials. It serves as a precursor for modified xylose in the synthesis of biodegradable, self-healing composite hydrogels and for producing methylguanidinium borohydride, an ionic liquid investigated for hydrogen storage applications.[3][14]
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Biochemical Research: As an endogenous metabolite, it is studied for its role in uremia and its potential as a biomarker for renal dysfunction.[1] It also exhibits anti-inflammatory properties by inhibiting iNOS activity and TNF-α release, making it a subject of interest in inflammation research.[1]
Safety and Handling
As with any laboratory chemical, a thorough understanding of potential hazards is crucial for safe handling.
Table 2: GHS Hazard Information
| Hazard Class | GHS Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [9][14] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [9][14] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [9][14] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [15] |
Mandatory Personal Protective Equipment (PPE) and Handling:
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Ensure eyewash stations and safety showers are readily accessible.
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Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
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Respiratory Protection: For operations that may generate significant dust, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., N95).[14]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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PubChem. (n.d.). Methylguanidine hydrochloride (CID 146724). National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methylguanidine monohydrochloride (CID 30799). National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2025). Methylguanidinase. Retrieved from [Link]
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Werner, E. A., & Bell, J. (1922). CCXIV.—The preparation of methylguanidine, and of ββ-dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively. Journal of the Chemical Society, Transactions, 121, 1790-1794. Retrieved from [Link]
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PubChem. (n.d.). Methylguanidinium (CID 7311729). National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methylguanidine (CID 10111). National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Methylguanidine (HMDB0001522). Retrieved from [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2020). Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP-HPLC. UGC Care Journal, 31(10). (Note: A representative URL for a similar method is provided as the original source might be less accessible: [Link])
- Google Patents. (n.d.). CN1247536C - Process for preparing guanidine hydrochloride.
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LookChem. (n.d.). 1-Methylguanidine hydrochloride. Retrieved from [Link]
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Zenodo. (1922). CCXIV.-The Preparation of Methylguanidine, and of Pp-Dimeth ylguanidine by the Interaction of Di- cyanodiamide, and Methylammoni. Retrieved from [Link]
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Organic Syntheses. (n.d.). Guanidine nitrate. Coll. Vol. 1, p.302 (1941); Vol. 1, p.45 (1921). Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). Methylguanidine hydrochloride. Retrieved from [Link]
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